5-Bromo-6-chloropicolinaldehyde chemical properties
5-Bromo-6-chloropicolinaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloropicolinaldehyde
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and safety information for 5-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Bromo-6-chloropicolinaldehyde, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, is a solid organic compound.[1][2] Its core structure is a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde functional group.
Table 1: Physical and Chemical Properties of 5-Bromo-6-chloropicolinaldehyde
| Property | Value | Source(s) |
| CAS Number | 1227583-91-6 | [2][3] |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.28 ± 0.10 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |
Spectral Data
While specific experimental spectra for 5-Bromo-6-chloropicolinaldehyde are not widely published, data for closely related structures provide insight into the expected spectral characteristics. For instance, NMR data is available for the related compound, 5-bromo-6-chloronicotinic acid.[4]
-
¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-6-chloronicotinic acid, shows signals in the aromatic region, specifically at δ 8.53 (d, J = 2.02 Hz, 1H) and 8.85 (d, J = 2.02 Hz, 1H), with an additional signal for the carboxylic acid proton at 13.57 (s, 1H).[4] For 5-Bromo-6-chloropicolinaldehyde, one would expect to see characteristic peaks for the aldehyde proton in addition to the aromatic protons.
-
IR Spectroscopy: Infrared spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde, as well as peaks corresponding to the C-Br, C-Cl, and C=N bonds within the pyridine ring.
-
Mass Spectrometry: Mass spectrometry is a key technique for confirming the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.[5]
Experimental Protocols
Synthesis of 5-Bromo-6-chloronicotinic Acid[4]
-
Reactants: 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) are added to a reaction flask.
-
Reaction: The mixture is heated to reflux and maintained for 3 hours.
-
Work-up: After the reaction is complete, the mixture is slowly poured into ice water and stirred for 2 hours.
-
Extraction: The resulting solid precipitate is collected by filtration, then dissolved in ethyl acetate (300 mL).
-
Drying and Isolation: The organic layer is dried with anhydrous sodium sulfate. The desiccant is filtered off, and the filtrate is concentrated under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid, as a pink solid.[4]
This protocol for a related acid provides a potential starting point for developing a synthesis route to the target aldehyde, likely through the reduction of the corresponding acid or a related derivative.
Reactivity and Applications
Halogenated pyridines like 5-Bromo-6-chloropicolinaldehyde are valuable intermediates in organic synthesis. The bromine and chlorine atoms can be displaced or participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various functional groups.[6] The aldehyde group is also reactive and can be used to synthesize a variety of derivatives, including Schiff bases, which have shown antibacterial properties.[7] These characteristics make it a useful building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8]
Below is a logical diagram illustrating a general synthetic pathway for creating derivatives from a bromo-chloro-substituted pyridine, which is applicable to 5-Bromo-6-chloropicolinaldehyde.
Caption: Synthetic pathways from 5-Bromo-6-chloropicolinaldehyde.
Safety Information
Safety data for 5-Bromo-6-chloropicolinaldehyde indicates that it should be handled with care. The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][9] It is recommended to store under an inert gas at 2-8°C.[1]
-
First Aid: In case of inhalation, move the victim to fresh air.[9] If on skin, wash with plenty of soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If swallowed, rinse mouth.[10] Seek medical attention if you feel unwell or if irritation persists.[9][10]
References
- 1. 6-BroMo-5-chloropicolinaldehyde price,buy 6-BroMo-5-chloropicolinaldehyde - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-6-chloropicolinaldehyde - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Bromo-6-chloropicolinaldehyde [summedchem.com]
- 4. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
